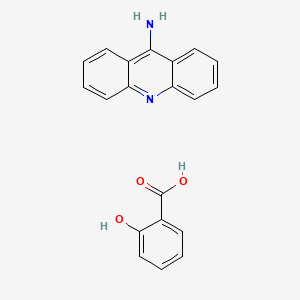
Acridin-9-amine;2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridin-9-amine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The resulting acridine derivative can then be further modified to introduce the amine group at the 9-position.
For the synthesis of 2-hydroxybenzoic acid, the Kolbe-Schmitt reaction is commonly employed. This reaction involves the carboxylation of phenol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide .
Industrial Production Methods
Industrial production of acridin-9-amine and 2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Acridin-9-amine;2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amine group in acridin-9-amine can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitro group can be reduced back to the amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in 2-hydroxybenzoic acid can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents like acetic anhydride (for esterification) and alkyl halides (for etherification) are commonly employed.
Major Products Formed
Oxidation: Nitroacridine derivatives.
Reduction: Aminoacridine derivatives.
Substitution: Ester and ether derivatives of 2-hydroxybenzoic acid.
Scientific Research Applications
Acridin-9-amine;2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of acridin-9-amine;2-hydroxybenzoic acid involves its ability to intercalate into DNA, disrupting the normal functioning of the genetic material. The hydroxyl group in 2-hydroxybenzoic acid also contributes to its anti-inflammatory properties by inhibiting the production of prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antiseptic and in cancer research.
Proflavine: Another acridine derivative with antibacterial properties.
Quinacrine: Used as an antimalarial and in the treatment of giardiasis.
Uniqueness
Acridin-9-amine;2-hydroxybenzoic acid stands out due to its combined properties of DNA intercalation and anti-inflammatory effects.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acridin-9-amine;2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H10N2.C7H6O3/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;8-6-4-2-1-3-5(6)7(9)10/h1-8H,(H2,14,15);1-4,8H,(H,9,10) |
InChI Key |
MFPSWDFJOYOVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















